Fluostatin A

Dipeptidyl peptidase III Enzyme inhibition Fluostatin analogue comparison

For enzymology labs requiring unambiguous DPP-3 target engagement, Fluostatin A eliminates off-target confounding with >227-fold selectivity over related dipeptidyl peptidases. Its verified IC₅₀ (0.44 µg/mL) and mixed-type inhibition mechanism (Ki = 14.2 μM) ensure reproducible quantitative pharmacology, while its 55-fold potency advantage over the closest congener, fluostatin B, provides a robust signal-to-noise window for SAR studies. This benzofluorene polyketide is supplied with rigorous batch-specific purity documentation, enabling procurement managers to satisfy both quality assurance requirements and researcher demand for high-confidence, publication-ready data. • DPP-3 IC₅₀: 0.44 µg/mL; >227-fold selectivity over DPP-1, DPP-2, and DPP-4 (all >100 µg/mL) • Characterized mixed-type inhibitor with Ki = 14.2 μM for quantitative experimental design • 55-fold greater potency than fluostatin B, validated in direct head-to-head assays

Molecular Formula C18H10O5
Molecular Weight 306.3 g/mol
Cat. No. B1233961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluostatin A
Synonyms1,4-dihydro-6,7-dihydroxy-3-methyl-11H-benzo(a)-fluorenone-1,4,11-trione
fluostatin A
Molecular FormulaC18H10O5
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O
InChIInChI=1S/C18H10O5/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19/h2-6,19,21H,1H3
InChIKeyISHOMJGAOPXCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluostatin A: Selective DPP-3 Inhibitor


Fluostatin A is a benzofluorene-containing aromatic polyketide belonging to the atypical angucycline family, originally isolated from the fermentation broth of Streptomyces sp. TA-3391 [1]. This naturally occurring fluorenone compound has been characterized as a dipeptidyl peptidase III (DPP-3) inhibitor with a well-defined selectivity profile and documented antimicrobial activity [2]. The compound has a unique four-ring system architecture characteristic of the fluostatin class, and its biosynthetic gene cluster (fls) has been identified and validated through heterologous expression studies [3][4].

DPP-3 enzyme inhibition study fit
Selectivity profiling over DPP-1, DPP-2, DPP-4
Antimicrobial screening context (Gram-positive bacteria)

Fluostatin A: Analogue Substitution Risks


Within the fluostatin family, compounds share a characteristic four-ring skeleton but diverge significantly in functional group substitution, oxidation state, and dimerization patterns, leading to profound differences in biological potency and target engagement [1]. Direct comparative data demonstrate that even the closest congener, fluostatin B, exhibits approximately 55-fold lower DPP-3 inhibitory potency than fluostatin A under identical assay conditions [2]. Furthermore, the selective inhibition of DPP-3 over DPP-1, DPP-2, and DPP-4 is a defined property of fluostatin A that may not be preserved across other fluostatin analogues lacking comprehensive selectivity profiling . Generic substitution without verified equivalence in both potency and selectivity parameters would compromise experimental reproducibility and potentially invalidate downstream results in DPP-3-targeted studies.

Property
Fluostatin A
Fluostatin B
DPP-3 Inhibition
Reported higher potency profile
~55-fold lower potency; target engagement may shift
Selectivity Profile
Defined selectivity over DPP-1/2/4
Selectivity data not fully reported; off-target context unknown
Antimicrobial Activity
Gram-positive screening data available
Antimicrobial profile unreported; screening context may not transfer

Fluostatin A: Quantitative Comparison with Analogues


DPP-3 Inhibition: Potency vs Fluostatin B

In a direct head-to-head comparison using identical assay conditions, fluostatin A exhibits approximately 55-fold greater inhibitory potency against human placental dipeptidyl peptidase III (DPP-3) compared to fluostatin B, its closest structural congener [1]. Both compounds were evaluated using the synthetic substrate arginyl-arginine-2-naphthylamide in the same experimental system [1].

DPP-3 Inhibition
Head-to-head
Fluostatin A: 0.44 µg/mL Fluostatin B: 24.0 µg/mL ≈55-fold difference
Reported DPP-3 potency context; may not transfer to other isoforms
Human placental DPP-3; identical assay conditions
Dipeptidyl peptidase III Enzyme inhibition Fluostatin analogue comparison

DPP-3 Selectivity Over Related Peptidases

Fluostatin A demonstrates pronounced selectivity for dipeptidyl peptidase III (DPP-3) over other dipeptidyl peptidase family members DPP-1, DPP-2, and DPP-4, with all three off-target enzymes exhibiting IC50 values >100 μg/mL . The selectivity window exceeds 227-fold between DPP-3 inhibition and the threshold concentration for any detectable activity against DPP-1, DPP-2, or DPP-4 .

DPP-3 Selectivity
Reported
>227-fold over DPP-1/2/4
Supports DPP-3-selective pathway studies
Off-target IC50 all >100 µg/mL
Target selectivity Off-target profiling Dipeptidyl peptidase family

Anti-Gram-Positive Antibacterial Activity

Fluostatin A exhibits potent antibacterial activity against Gram-positive bacteria, with a reported minimum inhibitory concentration (MIC) of 0.039 μg/mL . The compound demonstrates moderate activity against Gram-negative bacteria and yeast, with MIC values ranging from 1.56 to 12.5 μg/mL . In the broader fluostatin family, other analogues such as rabelomycin and phenanthroviridone (compounds 8 and 9) have reported MIC values of 1.0 μg/mL and 0.25 μg/mL respectively against Staphylococcus aureus ATCC 29213 [1].

Antimicrobial Activity
Antimicrobial screening context
MIC 0.039 µg/mL (Gram-positive)
Supports Gram-positive screening studies
Broth microdilution; comparator data from independent studies
Antimicrobial activity Gram-positive bacteria MIC determination

Mixed-Type DPP-3 Inhibition Kinetics

Kinetic analysis reveals that fluostatin A inhibits human DPP-3 via a mixed-type mechanism, displaying both competitive and noncompetitive characteristics when human leucine-enkephalin is used as the natural substrate [1]. The inhibition constant (Ki) was determined to be 14.2 μM [1]. This mixed-type inhibition profile distinguishes fluostatin A mechanistically from compounds that exhibit purely competitive or purely noncompetitive inhibition.

Inhibition Kinetics
Mechanism context
Ki 14.2 µM, mixed-type
Supports kinetic assay design
Human leucine-enkephalin substrate
Enzyme kinetics Inhibition mechanism DPP-3

Semisynthesis Route from Fluostatin B

A 2025 study demonstrated that fluostatin A, which is difficult to prepare by direct fermentative production, can be effectively prepared by the chemical transformation of fluostatin B [1]. This established semisynthetic route addresses the inherent fermentation yield challenges associated with fluostatin A and provides a validated alternative production pathway [1].

Production Route
Supply context
Semisynthesis from fluostatin B (validated 2025)
Supports supply continuity planning
Bypasses direct fermentation yield constraints
Semisynthesis Supply chain Production scalability

Fluostatin A: Key Application Scenarios


DPP-3 Enzymology & Target Validation Studies

Fluostatin A is optimally deployed in enzymology studies investigating DPP-3 function, where its IC50 of 0.44 μg/mL against DPP-3 and >227-fold selectivity over DPP-1, DPP-2, and DPP-4 (all >100 μg/mL) enable clean pharmacological interrogation of DPP-3 without confounding off-target effects [1]. The characterized mixed-type inhibition mechanism (Ki = 14.2 μM) provides researchers with the kinetic parameters necessary for quantitative experimental design [1].

Gram-Positive Antimicrobial Screening

With an MIC of 0.039 μg/mL against Gram-positive bacteria, fluostatin A is suited for antimicrobial screening programs targeting low-inoculum or slow-growing Gram-positive organisms where detection sensitivity is paramount [1]. The compound's moderate activity against Gram-negative bacteria (MIC 1.56–12.5 μg/mL) also supports broader-spectrum screening panels [1].

Fluostatin SAR Reference Standard

Given the 55-fold potency difference between fluostatin A (IC50 0.44 μg/mL) and fluostatin B (IC50 24.0 μg/mL) established in direct head-to-head assays, fluostatin A serves as the high-potency reference standard for comparative SAR studies within the fluostatin family [1]. This large potency differential provides a robust signal-to-noise window for evaluating structural modifications and their impact on DPP-3 inhibitory activity.

DPP-3 Pathway Dissection Chemical Probe

The combination of sub-microgram-per-milliliter potency and verified DPP-3 selectivity makes fluostatin A a suitable chemical probe for dissecting DPP-3-dependent signaling pathways in cellular models, where maintaining target specificity while minimizing off-pathway interference is essential for unambiguous mechanistic interpretation [1].

Application
Selection Property
Validation Focus
DPP-3 target engagement studies
DPP-3 isoform selectivity profiling
Enzyme kinetics and off-target panel validation
Antimicrobial screening (Gram-positive)
Antimicrobial screening context
MIC endpoint and strain-panel evaluation
Fluostatin SAR studies
Potency-differentiated reference compound
Comparative inhibition assay reproducibility
DPP-3 pathway chemical probe
Target selectivity in cellular models
Pathway-signaling endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.